
2-(2-(3,4-Difluorophenyl)hydrazinyl)-2-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(3,4-Difluorophenyl)hydrazinyl)-2-methylbutanoic acid is an organic compound that features a hydrazine functional group attached to a difluorophenyl ring and a methylbutanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3,4-Difluorophenyl)hydrazinyl)-2-methylbutanoic acid typically involves the condensation of 3,4-difluorophenylhydrazine with 2-methylbutanoic acid under acidic or basic conditions. The reaction can be carried out in solvents such as methanol or ethanol, with the use of catalysts like hydrochloric acid or sodium hydroxide to facilitate the reaction .
Industrial Production Methods
For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of environmentally friendly solvents and catalysts is also considered to reduce the environmental impact of the production process .
化学反応の分析
Types of Reactions
2-(2-(3,4-Difluorophenyl)hydrazinyl)-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The difluorophenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted difluorophenyl derivatives .
科学的研究の応用
2-(2-(3,4-Difluorophenyl)hydrazinyl)-2-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of 2-(2-(3,4-Difluorophenyl)hydrazinyl)-2-methylbutanoic acid involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. The difluorophenyl ring can enhance the compound’s binding affinity and specificity for its targets .
類似化合物との比較
Similar Compounds
3,4-Difluorophenylhydrazine: A precursor in the synthesis of 2-(2-(3,4-Difluorophenyl)hydrazinyl)-2-methylbutanoic acid.
2-Methylbutanoic acid: Another precursor used in the synthesis.
Other hydrazine derivatives: Compounds with similar structures but different substituents on the hydrazine or phenyl ring
Uniqueness
This compound is unique due to the presence of both the difluorophenyl and hydrazine functional groups, which confer specific chemical reactivity and biological activity. The combination of these groups makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C11H14F2N2O2 |
|---|---|
分子量 |
244.24 g/mol |
IUPAC名 |
2-[2-(3,4-difluorophenyl)hydrazinyl]-2-methylbutanoic acid |
InChI |
InChI=1S/C11H14F2N2O2/c1-3-11(2,10(16)17)15-14-7-4-5-8(12)9(13)6-7/h4-6,14-15H,3H2,1-2H3,(H,16,17) |
InChIキー |
WIDONXSXTABPLH-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C(=O)O)NNC1=CC(=C(C=C1)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(Benzyloxy)-5-bromophenyl]acrylamide](/img/structure/B13362260.png)

![2-hydroxy-4,6-dimethyl-N-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}pyridine-3-carboxamide](/img/structure/B13362267.png)
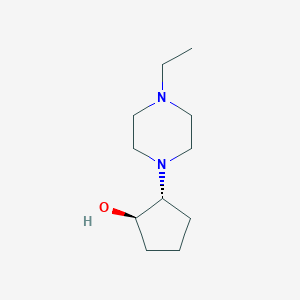
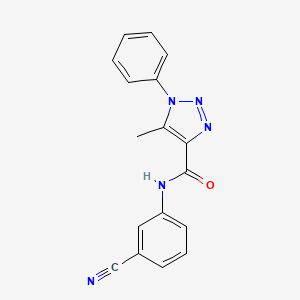
![methyl 3-({[6-(1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}amino)benzoate](/img/structure/B13362280.png)
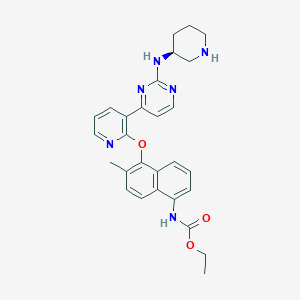
![7-(4-fluorobenzoyl)-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13362293.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B13362296.png)

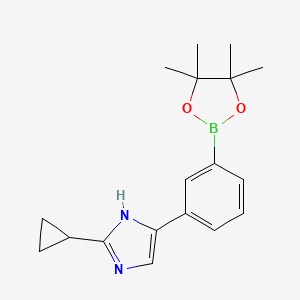
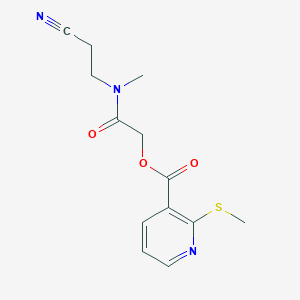
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(4-fluorophenyl)phthalazin-1-yl]sulfanyl}acetamide](/img/structure/B13362330.png)
![N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)-4-methoxyphenyl]-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B13362334.png)
